molecular formula C5H10O2 B1265937 4-Methyloxolan-3-ol CAS No. 29848-42-8

4-Methyloxolan-3-ol

Cat. No. B1265937
CAS RN: 29848-42-8
M. Wt: 102.13 g/mol
InChI Key: FYIORKUEZVVKEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dioxolane compounds often involves cyclization reactions, starting from various precursors. For instance, oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one have been synthesized through a process starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and rearrangement to trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001). This showcases the complex steps often involved in synthesizing specific dioxolane derivatives, involving both cyclization and rearrangement processes.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives, including 4-Methyloxolan-3-ol, features a 1,3-dioxolane ring, a cyclic acetal with significant stability due to its ether linkages. This stability is a key attribute that makes dioxolanes valuable as intermediates in synthesis. The specific structural characteristics of these compounds, such as the presence of methyl groups or other substituents, influence their reactivity and physical properties.

Chemical Reactions and Properties

Dioxolanes participate in a variety of chemical reactions, primarily serving as protective groups for aldehydes and ketones or intermediates in the synthesis of more complex molecules. Their reactivity can be tailored by substituents on the dioxolane ring, which can influence the electrophilicity or nucleophilicity of the compound. For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane showcases the utility of dioxolanes in radical ring-opening polymerization, indicating their role in creating polymers with tunable degradability (Tran et al., 2016).

Safety And Hazards

The safety information available indicates that 4-Methyloxolan-3-ol is associated with some hazards. The associated hazard statements are H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

4-methyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIORKUEZVVKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952303
Record name 4-Methyloxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyloxolan-3-ol

CAS RN

29848-42-8
Record name 3-Furanol, tetrahydro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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